JMI-105

Malaria Falcipain-2 Cysteine Protease Inhibition

1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole (CAS 2227315-30-0, synonym JMI-105) is a synthetic 1,4-disubstituted 1,2,3-triazole derivative with a molecular formula of C₂₀H₂₃N₃O₂ and molecular weight of 337.42 g/mol. This compound has been identified and validated as an inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a cysteine protease critical for hemoglobin degradation in the malaria parasite.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
Cat. No. B12410828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMI-105
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)OCC2=CN(N=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H23N3O2/c1-14(2)16-6-5-15(3)20(11-16)25-13-17-12-23(22-21-17)18-7-9-19(24-4)10-8-18/h5-12,14H,13H2,1-4H3
InChIKeyISFDLMZYLHSBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole (JMI-105) Procurement Guide: Antimalarial Lead Targeting PfFP-2


1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole (CAS 2227315-30-0, synonym JMI-105) is a synthetic 1,4-disubstituted 1,2,3-triazole derivative with a molecular formula of C₂₀H₂₃N₃O₂ and molecular weight of 337.42 g/mol . This compound has been identified and validated as an inhibitor of Plasmodium falciparum falcipain-2 (PfFP-2), a cysteine protease critical for hemoglobin degradation in the malaria parasite [1]. The compound was discovered through structure-guided virtual screening of a 652-compound in-house library, followed by biochemical and in vivo validation, establishing it as a lead candidate for antimalarial development [1].

1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole: Why Generic Triazole Substitution Fails for PfFP-2-Targeted Antimalarial Research


Within the broad class of 1,2,3-triazole derivatives, biological activity is exquisitely sensitive to substitution patterns at both the N1 and C4 positions. The target compound's specific combination of a 4-methoxyphenyl group at N1 and a 5-isopropyl-2-methylphenoxymethyl moiety at C4 confers distinct binding interactions within the PfFP-2 active site that are not recapitulated by structurally related analogs [1]. Generic substitution with other 1,4-disubstituted triazoles—even those sharing the 4-methoxyphenyl motif—yields substantially different PfFP-2 inhibitory profiles and antimalarial efficacy, as demonstrated by the divergent IC₅₀ values between JMI-105 and its close analog JMI-346 (8.8 μM vs. 13 μM against CQS 3D7; 14.3 μM vs. 33 μM against CQR RKL-9) [1]. Consequently, procurement of the exact compound is essential for reproducibility in PfFP-2-targeted antimalarial research programs.

1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole (JMI-105): Quantitative Comparative Evidence for Procurement Decisions


JMI-105 vs. JMI-346: Direct Head-to-Head Comparison of PfFP-2-Mediated Antimalarial Activity

In a direct comparative study evaluating PfFP-2 inhibitory potential, JMI-105 exhibited superior antimalarial activity relative to its close structural analog JMI-346 [1]. Against the chloroquine-sensitive (CQS) 3D7 strain, JMI-105 showed an IC₅₀ of 8.8 μM compared to 13 μM for JMI-346. Against the chloroquine-resistant (CQR) RKL-9 strain, JMI-105 demonstrated an IC₅₀ of 14.3 μM compared to 33 μM for JMI-346 [1]. Both compounds formed significant non-covalent interactions within the PfFP-2 binding pocket and showed no significant hemolysis or cytotoxicity toward human cells, indicating that the observed activity differences are driven by subtle structural variations rather than differential toxicity profiles [1].

Malaria Falcipain-2 Cysteine Protease Inhibition

JMI-105: Documented In Vivo Efficacy in Murine Malaria Model

JMI-105 has demonstrated statistically significant in vivo antimalarial efficacy in a murine model of P. berghei ANKA infection [1]. Treatment with JMI-105 resulted in decreased parasitemia and prolonged host survival compared to untreated controls [1]. This in vivo validation distinguishes JMI-105 from the majority of in silico-identified triazole hits that lack confirmatory animal model data. Among the 652 compounds screened in the original virtual screening campaign, only JMI-105 and JMI-346 were advanced to in vivo evaluation, with JMI-105 selected for further SAR-guided optimization leading to derivatives 5a-5l [1].

Malaria In Vivo Efficacy Plasmodium berghei

JMI-105: Cross-Study Comparison of Triazole PfFP-2 Inhibitor Potency

JMI-105 demonstrates competitive PfFP-2 inhibitory potency when benchmarked against other triazole-containing PfFP-2 inhibitors reported in the literature [1][2][3]. Quinoline-triazole hybrid T4 exhibited an FP2 IC₅₀ of 16.16 μM, and T7 showed an IC₅₀ of 25.64 μM [2]. Triazole-amino acid hybrids 15 and 18 displayed antimalarial IC₅₀ values of 9.26 μM and 20.62 μM, respectively [3]. JMI-105's IC₅₀ of 8.8 μM against the CQS 3D7 strain [1] compares favorably to these structurally distinct triazole-based PfFP-2 inhibitors, indicating that the JMI-105 scaffold provides a potent starting point for further medicinal chemistry optimization.

Malaria Falcipain-2 Triazole Scaffold

JMI-105: Favorable Selectivity and Safety Profile in Mammalian Cells

JMI-105 demonstrated a favorable selectivity profile in cytotoxicity and hemolysis assays [1]. At concentrations up to 25 μM—approximately 2.8× the IC₅₀ against CQS 3D7—no significant hemolysis or cytotoxicity toward human cells was observed, suggesting that the molecule is non-toxic to mammalian cells at therapeutically relevant concentrations [1]. This selectivity profile is critical for antimalarial development, as many known antimalarials exhibit dose-limiting toxicity. In contrast, many PfFP-2 inhibitors across various chemotypes require careful therapeutic index assessment, and the absence of cytotoxicity data for numerous triazole hits limits their translational potential [2].

Malaria Cytotoxicity Selectivity

JMI-105: Validated Physicochemical Properties Supporting Reproducible Procurement

JMI-105 possesses well-characterized physicochemical properties that support reproducible procurement and experimental handling . The compound has a molecular weight of 337.42 g/mol, a predicted LogP of 4.3, 0 hydrogen bond donors, and 4 hydrogen bond acceptors . These properties place JMI-105 within favorable drug-like chemical space (Lipinski-compliant) and distinguish it from many triazole derivatives that exhibit poor solubility or excessive lipophilicity. The compound's CAS registry number (2227315-30-0) and InChIKey (ISFDLMZYLHSBMQ-UHFFFAOYSA-N) are unambiguously assigned, enabling precise vendor specification and identity verification .

Medicinal Chemistry Quality Control Physicochemical Properties

1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole (JMI-105): Validated Application Scenarios for Scientific and Industrial Use


PfFP-2-Targeted Antimalarial Drug Discovery and Lead Optimization

JMI-105 is an experimentally validated PfFP-2 inhibitor suitable for use as a reference compound or starting scaffold in antimalarial drug discovery programs targeting the falcipain-2 cysteine protease [1]. The compound's in vitro potency against both chloroquine-sensitive (IC₅₀ = 8.8 μM) and chloroquine-resistant (IC₅₀ = 14.3 μM) P. falciparum strains, combined with its demonstrated in vivo efficacy in a murine P. berghei model, makes it a credible lead for further medicinal chemistry optimization [1]. Researchers can use JMI-105 as a benchmark to evaluate novel PfFP-2 inhibitors or as a template for SAR expansion, leveraging the established SAR derivatives 5a-5l [1].

Biochemical and Biophysical Assay Development for PfFP-2 Inhibition

JMI-105 has been validated in multiple cell-free and cell-based assays, including enzyme inhibition assays, Surface Plasmon Resonance (SPR), live-cell imaging, and hemozoin inhibition studies [1]. This multi-assay validation supports the compound's use as a positive control or tool compound for developing and standardizing PfFP-2 inhibition assays. The observed effect at 25 μM concentration on purified PfFP-2 provides a reproducible benchmark for assay calibration [1].

Structure-Activity Relationship (SAR) Studies of 1,4-Disubstituted 1,2,3-Triazoles

The JMI-105 scaffold represents a defined chemical starting point for SAR exploration of 1,4-disubstituted 1,2,3-triazoles as antimalarial agents [1]. The parent study synthesized and evaluated SAR-oriented derivatives (5a-5l) based on JMI-105, providing a roadmap for further diversification [1]. Procurement of the parent compound enables comparative studies to elucidate how modifications to the 4-methoxyphenyl N1-substituent or the 5-isopropyl-2-methylphenoxymethyl C4-substituent impact PfFP-2 binding affinity, antimalarial potency, and selectivity [1].

Cysteine Protease Inhibitor Chemical Biology and Target Validation Studies

Beyond antimalarial applications, JMI-105 serves as a chemical probe for studying cysteine protease inhibition in Plasmodium biology [1]. The compound's mechanism of action involves binding to the PfFP-2 active site and interfering with hemoglobin degradation, a process essential for parasite survival during the erythrocytic stage [1]. Researchers investigating the role of falcipain-2 in parasite development, egress pathways, or drug resistance mechanisms can employ JMI-105 as a selective tool compound, supported by its favorable mammalian cell safety profile at concentrations up to 25 μM [1].

Technical Documentation Hub

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